cyclohexyl(1H-imidazol-2-yl)methanol
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Overview
Description
Cyclohexyl(1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C10H16N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
Cyclohexyl(1H-imidazol-2-yl)methanol is a complex compound with a unique structure. Imidazole derivatives, which this compound is a part of, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their versatile structure .
Result of Action
Imidazole derivatives are known to have diverse effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by reduction to obtain the desired compound . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with cyclohexylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexyl(1H-imidazol-2-yl)ketone, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Cyclohexyl(1H-imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(1H-imidazol-2-yl)ketone
- Cyclohexyl(1H-imidazol-2-yl)amine
- Cyclohexyl(1H-imidazol-2-yl)carboxylic acid
Uniqueness
Cyclohexyl(1H-imidazol-2-yl)methanol is unique due to the presence of both the cyclohexyl and imidazole moieties, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
cyclohexyl(1H-imidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-9,13H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPMKFZJCMHEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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